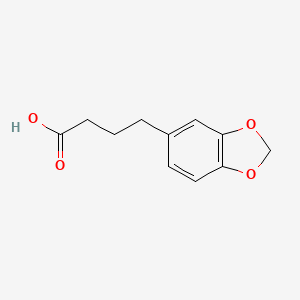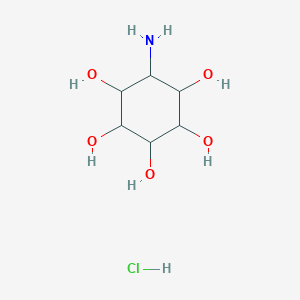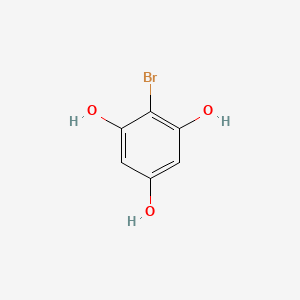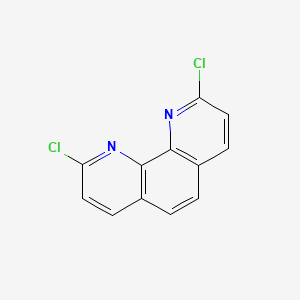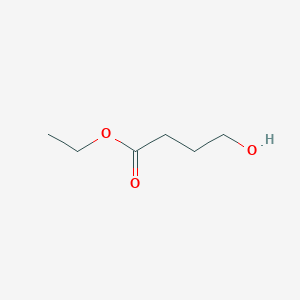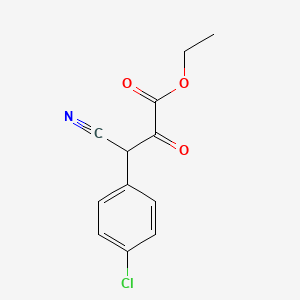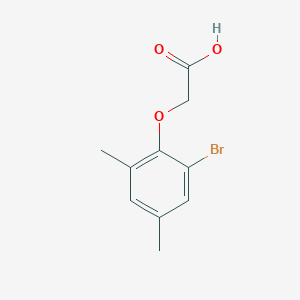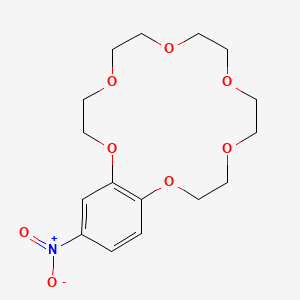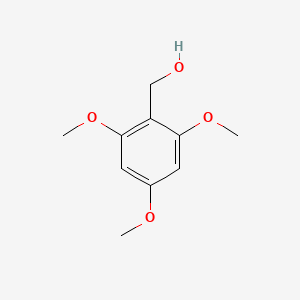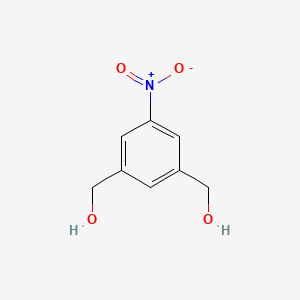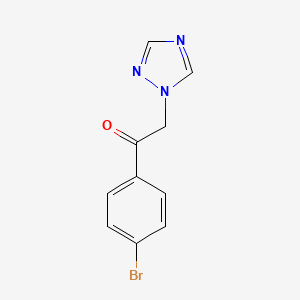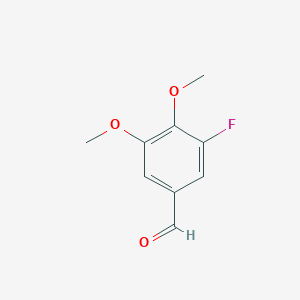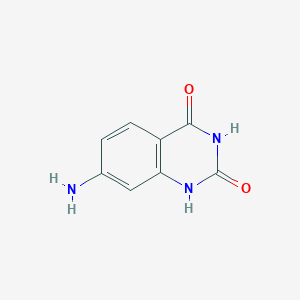
7-Aminoquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
7-Aminoquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest due to their biological activities. One method for synthesizing 7-alkylamino-2-methylquinoline-5,8-diones involves a multi-step process starting from 2,5-dimethoxyaniline. This process includes the Skraup reaction, demethylations, oxidative bromination, amination, and an unusual hydrobromic acid catalyzed debromination to yield the final product in good yields . Another approach for synthesizing quinazoline derivatives utilizes 2-aminobenzonitriles with carbon dioxide in the presence of cesium carbonate as a catalyst. This method has been used to synthesize key intermediates for drugs such as Prazosin, Bunazosin, and Doxazosin .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyrimidine ring. The synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one confirmed the structure of a compound derived from the degradation of the "red pigment" and provided insights into the molecular architecture of these compounds .
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. The Skraup reaction is a notable synthetic route that involves the formation of the quinoline ring system. The subsequent reactions, such as demethylation and debromination, are crucial for introducing different functional groups into the quinazoline core . The use of cesium carbonate to catalyze the reaction with carbon dioxide demonstrates the versatility of quinazoline chemistry in incorporating different elements and functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect the compound's solubility, stability, and reactivity. These properties are important for the compound's potential use in pharmaceutical applications. The synthesis methods described in the papers provide valuable information on how different reaction conditions, such as solvent, temperature, and pressure, can influence the yield and purity of the quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
-
Anti-cancer
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-cancer properties . They are being explored as potential therapeutic agents in urinary bladder cancer therapy .
- Method : New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Results : Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
-
Anti-inflammation
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-inflammatory properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-bacterial
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-bacterial properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Analgesia
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have analgesic properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-virus
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-viral properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-cytotoxin
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-cytotoxin properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-spasm
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-spasm properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-tuberculosis
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-tuberculosis properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
-
Anti-oxidation
- Field : Medical and Pharmaceutical Chemistry .
- Application : Quinazoline derivatives have been found to have anti-oxidation properties .
- Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIGCMCVAFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328022 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinazoline-2,4(1H,3H)-dione | |
CAS RN |
59674-85-0 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



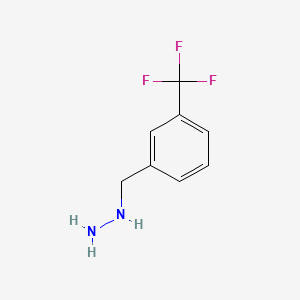
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)
